

# Application Notes: MitoFluor-095 for Mitochondrial Fluorescence Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MF-095

Cat. No.: B15583068

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## Introduction

MitoFluor-095 is a novel, cell-permeant, far-red fluorescent dye designed for the selective labeling and visualization of mitochondria in living cells. Its unique chemical structure facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential. This property makes MitoFluor-095 an excellent tool for assessing mitochondrial morphology, distribution, and integrity. Due to its far-red emission, MitoFluor-095 minimizes autofluorescence from cellular components, resulting in a high signal-to-noise ratio, which is ideal for demanding applications such as confocal microscopy and live-cell imaging. These application notes provide detailed protocols and guidelines for the effective use of MitoFluor-095 in fluorescence microscopy.

## Quantitative Data Summary

The photophysical properties and recommended staining parameters for MitoFluor-095 are summarized in the tables below for easy reference.

Table 1: Photophysical and Spectral Properties of MitoFluor-095

Property	Value
Excitation Maximum (Ex)	640 nm
Emission Maximum (Em)	665 nm
Molar Extinction Coefficient	~85,000 cm <sup>-1</sup> M <sup>-1</sup>
Quantum Yield	> 0.3
Recommended Laser Line	633 nm or 640 nm
Recommended Emission Filter	660/20 nm
Solvent for Stock Solution	Anhydrous DMSO

Table 2: Recommended Staining Conditions for Common Cell Lines

Cell Line	Recommended Concentration	Incubation Time
HeLa	100 - 200 nM	15 - 30 minutes
A549	150 - 300 nM	20 - 45 minutes
Jurkat	200 - 400 nM	30 - 60 minutes
Primary Neurons	50 - 150 nM	10 - 20 minutes

Note: The optimal concentration and incubation time may vary depending on the cell type and experimental conditions. We recommend performing a titration experiment to determine the optimal conditions for your specific application.

## Experimental Protocols

### I. Preparation of MitoFluor-095 Stock Solution

- Warm the Vial: Before opening, allow the vial of lyophilized MitoFluor-095 to equilibrate to room temperature.

- **Reconstitute in DMSO:** Add the appropriate volume of high-quality, anhydrous dimethylsulfoxide (DMSO) to the vial to create a 1 mM stock solution.
- **Dissolve Completely:** Mix thoroughly by vortexing until the dye is fully dissolved.
- **Storage:** Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

## II. Staining Protocol for Adherent Cells

- **Cell Seeding:** Seed adherent cells on sterile glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- **Prepare Staining Solution:** On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM MitoFluor-095 stock solution in a pre-warmed (37°C) cell culture medium to the final working concentration (refer to Table 2).
- **Cell Staining:** Remove the culture medium from the cells and add the pre-warmed staining solution.
- **Incubation:** Incubate the cells for 15-45 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.
- **Wash:** After incubation, gently remove the staining solution and wash the cells two to three times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).
- **Imaging:** Image the cells immediately using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

## III. Staining Protocol for Suspension Cells

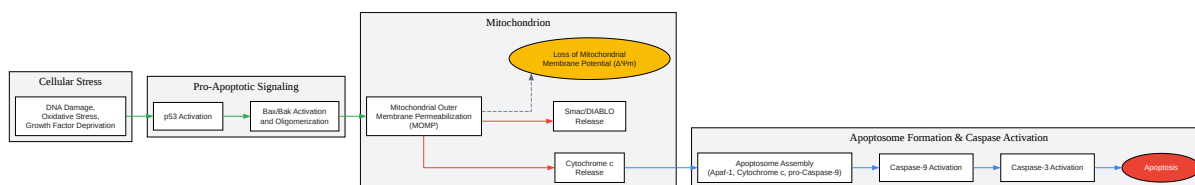
- **Cell Harvesting:** Harvest suspension cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
- **Resuspend in Staining Solution:** Discard the supernatant and gently resuspend the cell pellet in the pre-warmed MitoFluor-095 staining solution.

- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Occasional gentle mixing can improve staining uniformity.
- Wash: Centrifuge the cells, remove the staining solution, and resuspend the cell pellet in a pre-warmed imaging buffer. Repeat the wash step twice.
- Imaging: Transfer the stained and washed cells to a suitable imaging chamber and proceed with fluorescence microscopy.

## Visualizations

### Mitochondrial Apoptotic Signaling Pathway

The following diagram illustrates the central role of mitochondria in the intrinsic pathway of apoptosis, a process that can be monitored by changes in mitochondrial membrane potential using probes like MitoFluor-095.

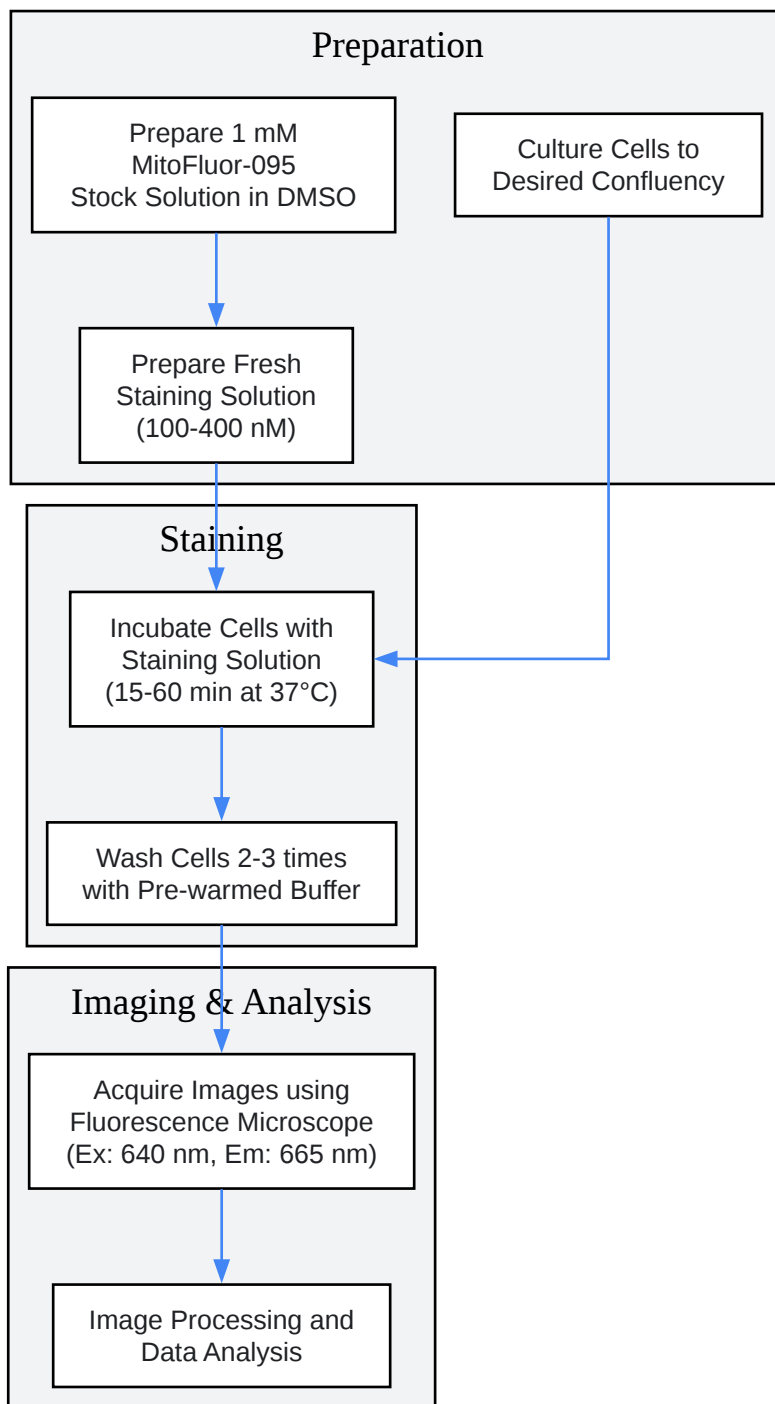


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Caption: Intrinsic apoptosis pathway initiated by cellular stress.

## Experimental Workflow for Mitochondrial Staining and Imaging

The diagram below outlines the general experimental workflow for using MitoFluor-095.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)